molecular formula C10H13BrClN3O2 B2574494 tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate CAS No. 1936107-33-3

tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate

Cat. No.: B2574494
CAS No.: 1936107-33-3
M. Wt: 322.59
InChI Key: UIECNVYLSHRXFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate typically involves the reaction of 3-bromo-6-chloropyridine-2-carboxylic acid with tert-butyl hydrazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the hydrazinecarboxylate derivative.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate
  • tert-Butyl 2-(3-bromo-6-fluoropyridin-2-yl)hydrazinecarboxylate
  • tert-Butyl 2-(3-bromo-6-methylpyridin-2-yl)hydrazinecarboxylate

Comparison: tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets compared to similar compounds with different substituents .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECNVYLSHRXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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